molecular formula C8H8O4 B073045 Cyclohexa-2,5-diene-1,2-dicarboxylic acid CAS No. 1515-23-7

Cyclohexa-2,5-diene-1,2-dicarboxylic acid

Cat. No. B073045
CAS RN: 1515-23-7
M. Wt: 168.15 g/mol
InChI Key: XRCLQGMSELDJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexa-2,5-diene-1,2-dicarboxylic acid (CHDCA) is a cyclic dicarboxylic acid that has been widely studied for its potential applications in various fields of science. This compound is a versatile building block for the synthesis of a range of organic compounds, including biologically active molecules and materials with useful properties.

Mechanism Of Action

The mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclohexa-2,5-diene-1,2-dicarboxylic acid have been studied in various in vitro and in vivo models. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its versatility as a building block for the synthesis of a range of organic compounds. It is also relatively easy to synthesize using the Diels-Alder reaction. However, one of the limitations of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Cyclohexa-2,5-diene-1,2-dicarboxylic acid. One area of research is the development of new synthetic methods for the production of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the study of the mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives could provide insights into the development of new drugs with similar properties.

Synthesis Methods

Cyclohexa-2,5-diene-1,2-dicarboxylic acid can be synthesized by different methods, such as the Diels-Alder reaction, the Birch reduction, and the electrochemical reduction. The most common method for the synthesis of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction results in the formation of a cycloadduct, which can be hydrolyzed to yield Cyclohexa-2,5-diene-1,2-dicarboxylic acid.

Scientific Research Applications

Cyclohexa-2,5-diene-1,2-dicarboxylic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of biologically active molecules, such as antibacterial and antifungal agents. In materials science, it is used as a precursor for the synthesis of polymeric materials with useful properties, such as high thermal stability and optical properties. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.

properties

CAS RN

1515-23-7

Product Name

Cyclohexa-2,5-diene-1,2-dicarboxylic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

cyclohexa-2,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3-5H,2H2,(H,9,10)(H,11,12)

InChI Key

XRCLQGMSELDJDX-UHFFFAOYSA-N

SMILES

C1C=CC(C(=C1)C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(C(=C1)C(=O)O)C(=O)O

Other CAS RN

1515-23-7

synonyms

2,5-Cyclohexadiene-1,2-dicarboxylic acid

Origin of Product

United States

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